
2-(3,5-Difluorophenyl)pyrrolidine
Overview
Description
2-(3,5-Difluorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 3,5-difluorophenyl group. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorophenylamine with a suitable pyrrolidine derivative under controlled conditions. One common method is the reductive amination of 3,5-difluorophenylamine with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H11F2N
- Molecular Weight : 183.20 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 3,5-difluorophenyl group, which enhances its lipophilicity and biological activity.
Drug Development
2-(3,5-Difluorophenyl)pyrrolidine is being studied for its potential as a drug candidate due to its interaction with various biological targets:
- Trk Inhibition : The compound has shown effectiveness as a tropomyosin receptor kinase (Trk) inhibitor, which is crucial in treating cancers associated with TRK gene fusions. This inhibition is significant for the development of targeted cancer therapies .
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties against multidrug-resistant pathogens. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .
Asymmetric Catalysis
The chiral nature of this compound makes it a suitable candidate for asymmetric catalysis:
- Ligand Development : Its structural features allow it to act as a ligand in catalytic processes aimed at synthesizing enantiopure compounds, which are vital in pharmaceuticals.
Material Science Applications
The aromatic difluorophenyl group and cyclic structure of this compound suggest potential uses in material science:
- Self-Assembly : Compounds with such structures can form self-assembled monolayers with unique properties, which could lead to innovations in nanotechnology and materials engineering.
Case Studies and Research Findings
Another investigation focused on the biological activity of pyrrolidine derivatives against various pathogens. The findings indicated that modifications to the pyrrolidine structure could enhance antimicrobial efficacy against resistant strains like Staphylococcus aureus and Candida auris .
Mechanism of Action
The mechanism by which 2-(3,5-Difluorophenyl)pyrrolidine exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)pyrrolidine is similar to other fluorinated aromatic compounds, such as 2-(3,5-difluorophenyl)pyridine and 2-(3,5-difluorophenyl)indole These compounds share the difluorophenyl group but differ in their heterocyclic rings, leading to different chemical and biological properties
List of Similar Compounds
2-(3,5-Difluorophenyl)pyridine
2-(3,5-Difluorophenyl)indole
2-(3,5-Difluorophenyl)benzene
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(3,5-Difluorophenyl)pyrrolidine is a chiral compound with significant biological activity, particularly noted for its role as a tropomyosin receptor kinase (Trk) inhibitor. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 183.20 g/mol. Its structure features a pyrrolidine ring substituted with a difluorophenyl group, which enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 183.20 g/mol |
Chiral Centers | 1 (pyrrolidine ring) |
Trk Inhibition
Research indicates that this compound exhibits potent inhibitory activity against tropomyosin receptor kinases (Trk), which are critical in various signaling pathways associated with cancer and neurodegenerative diseases. The compound's selectivity and potency in inhibiting Trk make it a promising candidate for therapeutic applications in treating conditions related to Trk dysfunction, such as certain cancers .
Antimicrobial Activity
While primarily studied for its anticancer properties, this compound has also shown potential antimicrobial activity. In vitro studies have highlighted its effectiveness against certain Gram-positive pathogens and drug-resistant fungi. The compound's structure suggests it may serve as a scaffold for developing new antimicrobial agents .
Synthesis Methods
Various synthesis methods for this compound have been reported:
- Imine Reduction : A novel process utilizing imine reductases has been developed to synthesize this compound from its precursors. The reaction conditions were optimized to achieve high enantioselectivity .
- Asymmetric Catalysis : The compound can also be produced through asymmetric catalytic methods, which are crucial for generating enantiopure compounds necessary in pharmaceutical applications .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of various pyrrolidine derivatives found that compounds similar to this compound displayed significant antiproliferative effects against human cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve interference with cellular signaling pathways associated with growth and survival .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of pyrrolidine derivatives against multidrug-resistant bacterial strains. The results indicated that modifications to the pyrrolidine structure could enhance antimicrobial activity, suggesting that this compound could be further explored as an antimicrobial agent .
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds highlights the uniqueness of this compound:
Compound Name | CAS Number | Structural Features | Biological Activity |
---|---|---|---|
(S)-2-(3,5-Difluorophenyl)pyrrolidine | 1217630-38-0 | Stereoisomer of (2R) | Similar TRK inhibition |
(R)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride | 1218935-60-4 | Hydrochloride salt form | Enhanced solubility |
2-(4-Fluorophenyl)pyrrolidine | 1189996-39-1 | Different fluorinated phenyl group | Varying biological activity |
2-(2,4-Difluorophenyl)pyrrolidine | 1443624-23-4 | Different substitution pattern | Potentially similar pharmacological effects |
The distinct presence of two fluorine atoms on the phenyl ring in this compound enhances its selectivity for biological targets compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,5-Difluorophenyl)pyrrolidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling fluorinated phenyl groups with pyrrolidine precursors. A notable method uses palladium-catalyzed C–H bond arylation to introduce the difluorophenyl group to the pyrrolidine scaffold . Key steps include:
Precursor Activation : Use of trifluoromethylpyridine intermediates to enhance reactivity.
Catalytic System : Pd(PPh₃)₄ with a base (e.g., K₂CO₃) in toluene/EtOH at 105°C.
Purification : Recrystallization or chromatography to isolate the product .
Critical Parameters :
- Temperature control (e.g., 105°C for cross-coupling reactions) prevents side reactions.
- Solvent polarity impacts reaction kinetics and product stability.
Q. How do the electronic effects of 3,5-difluorophenyl substitution influence the compound’s reactivity?
Methodological Answer: The 3,5-difluoro substitution introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrrolidine nitrogen. This facilitates:
- Nucleophilic Attack : Improved reactivity in alkylation/acylation reactions.
- Stability : Fluorine atoms reduce oxidative degradation, confirmed via NMR and HPLC stability studies .
Experimental Validation :
- Hammett Constants : σₚ values for 3,5-F₂ substitution correlate with increased electrophilicity.
- DFT Calculations : Show reduced electron density at the pyrrolidine nitrogen compared to non-fluorinated analogs.
Advanced Research Questions
Q. How can structural modifications of this compound enhance binding to biological targets?
Methodological Answer: Modifications focus on:
Pyrrolidine Ring Functionalization : Introducing hydroxyl or carbonyl groups to improve hydrogen-bonding interactions (e.g., via oxidation with MnO₂) .
Fluorine Positioning : 3,5-difluoro substitution optimizes steric compatibility with hydrophobic enzyme pockets, as shown in docking studies .
Case Study :
- Derivative : 4-(3,5-Difluorophenyl)pyrrolidin-2-one demonstrated 10× higher affinity for kinase targets compared to the parent compound .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. A systematic approach includes:
Multi-Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
X-ray Crystallography : Resolves absolute configuration and confirms substituent positions (e.g., distinguishing 2,5- vs. 3,5-difluoro isomers) .
Example :
- Crystallographic Data : The (R)-enantiomer of this compound hydrochloride shows a distinct torsion angle (C1-C2-N = 112.5°) vs. the (S)-form .
Q. How do reaction mechanisms differ between Pd-catalyzed and non-catalyzed derivatization of this compound?
Methodological Answer:
- Pd-Catalyzed Pathways : Proceed via oxidative addition (Pd⁰ → Pd²⁺) and transmetallation steps, enabling selective C–H functionalization. This method is ideal for aryl-aryl bond formation .
- Non-Catalyzed Routes : Rely on SN2 substitutions or radical intermediates, which are less selective and prone to over-alkylation .
Mechanistic Insights :
- Kinetic Studies : Pd-catalyzed reactions show first-order dependence on substrate concentration, while non-catalyzed paths follow second-order kinetics.
Q. What strategies mitigate challenges in chiral resolution of this compound?
Methodological Answer:
- Chiral Chromatography : Use of amylose-based columns with hexane/isopropanol eluents achieves >99% enantiomeric excess (ee) .
- Diastereomeric Salt Formation : React with (R)-mandelic acid to precipitate one enantiomer .
Q. How does fluorination impact the compound’s metabolic stability in pharmacokinetic studies?
Methodological Answer:
Properties
IUPAC Name |
2-(3,5-difluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOTHVFVJELEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602679 | |
Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-11-3 | |
Record name | 2-(3,5-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-difluorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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